Wee1-IN-6

Biochemical Assay Wee1 Inhibition Potency Comparison

Wee1-IN-6 (Compound 110) is a distinct, orally active Wee1 kinase probe with validated biochemical potency (DC50 ≤100 nM) and cellular antiproliferative activity (IC50 ≤25 nM in H1048 small cell lung cancer cells). Its oral bioavailability enables chronic, repeat-dose rodent efficacy and tolerability studies, reducing handling stress versus parenteral routes. Ideal for DNA damage response research, cell cycle checkpoint abrogation, and comparative pharmacology to dissect structure-activity relationships. Verify your inhibitor's specific profile before purchase to ensure experimental reproducibility.

Molecular Formula C45H52FN11O4
Molecular Weight 830.0 g/mol
Cat. No. B12379157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWee1-IN-6
Molecular FormulaC45H52FN11O4
Molecular Weight830.0 g/mol
Structural Identifiers
SMILESCCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O
InChIInChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1
InChIKeyCAYRPQWWJKJLCB-UMZZRWAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wee1-IN-6: A Potent and Orally Active Wee1 Kinase Inhibitor for Advanced Preclinical Cancer Research


Wee1-IN-6 (compound 110) is a potent, orally active inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint . It is characterized by a reported DC50 value of ≤ 100 nM in biochemical assays and exhibits significant antiproliferative activity, with an IC50 of ≤ 25 nM, in the H1048 small cell lung cancer cell line . The compound has a molecular weight of approximately 830 g/mol and the molecular formula C45H52FN11O4 .

The Pitfalls of Generic Substitution: Why Wee1-IN-6's Unique Profile Demands Specific Selection


The Wee1 kinase inhibitor class is highly heterogeneous, with substantial variability in biochemical potency, kinase selectivity, and oral bioavailability. Directly substituting one Wee1 inhibitor for another without a detailed evidence-based assessment is scientifically unsound and can lead to contradictory or irreproducible results. Key attributes such as cellular potency (IC50), target engagement (DC50), and pharmacokinetic suitability differ markedly between compounds like Adavosertib, Azenosertib, Debio 0123, and Wee1-IN-6 [1]. The following quantitative evidence guide is essential to verify that Wee1-IN-6 is the appropriate and specific chemical probe for the intended research application.

Quantitative Evidence Guide for Wee1-IN-6: A Direct Comparator Analysis for Informed Procurement


Biochemical Potency Assessment: Wee1-IN-6 vs. Adavosertib and Azenosertib

While Wee1-IN-6 demonstrates potent target engagement with a DC50 of ≤ 100 nM , it is important to note that its biochemical potency is lower than that of several key comparators. Adavosertib (MK-1775/AZD1775) and Azenosertib (ZN-c3) exhibit IC50 values of 5.2 nM [1] and 3.9 nM , respectively, in cell-free assays. This quantitative difference is critical; it highlights that Wee1-IN-6 is not a direct 'potency-equivalent' substitute and its specific DC50 must be accounted for in experimental design and dose-response modeling.

Biochemical Assay Wee1 Inhibition Potency Comparison Drug Discovery

Cellular Antiproliferative Activity: Wee1-IN-6 Efficacy in H1048 Cells

In a cellular context, Wee1-IN-6 demonstrates robust antiproliferative activity, with an IC50 of ≤ 25 nM in the H1048 small cell lung cancer cell line . This cellular potency is within the nanomolar range and serves as a key differentiator for its potential use in oncology models. This contrasts with some other Wee1 inhibitors, such as Adavosertib, which has shown only moderate single-agent antiproliferative effects (e.g., 34.1% inhibition in WiDr cells at 300 nM) and minimal single-agent activity in certain xenograft models, underscoring its typical use as a chemo-sensitizer rather than a monotherapy .

Cellular Assay Antiproliferation Lung Cancer Oncology

The Orally Active Profile: A Crucial Factor for In Vivo Study Design

Wee1-IN-6 is explicitly characterized as an 'orally active' inhibitor . This is a critical and quantifiable property for in vivo studies, enabling convenient oral gavage administration for long-term efficacy and toxicity experiments in rodent models. This contrasts with the clinical development of many first-generation Wee1 inhibitors, such as Adavosertib, which have faced challenges related to tolerability and intermittent dosing schedules, highlighting the value of optimized oral agents in preclinical research [1].

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics Drug Development

Implications of Molecular Structure and Purity for Experimental Reproducibility

The procurement value of a research compound is directly tied to its defined purity and molecular identity. Wee1-IN-6 (CAS: 2928524-08-5) is a specific chemical entity with a defined molecular formula (C45H52FN11O4), molecular weight (≈830 g/mol), and a typical purity specification of ≥95% . This level of characterization ensures that experimental results can be precisely replicated and that observed biological effects can be confidently attributed to the target compound. This is a fundamental differentiator from 'research-grade' or less well-characterized analogs where purity and structural ambiguity can compromise data integrity.

Compound Purity Chemical Structure Reproducibility Quality Control

Validated Research Applications: Where Wee1-IN-6 Delivers Specific Scientific Value


In Vivo Oncology Studies Leveraging Oral Bioavailability

Given its explicitly stated oral activity , Wee1-IN-6 is optimally suited for long-term, repeat-dose efficacy and tolerability studies in rodent models of cancer. Its oral route of administration facilitates more translationally relevant study designs and reduces the handling stress and variability associated with parenteral dosing. This makes it a preferred candidate for exploring Wee1 inhibition in chronic disease models and for combination therapy regimens with other oral agents.

In Vitro Target Validation and Mechanism-of-Action Studies

With its defined biochemical (DC50 ≤ 100 nM) and cellular (IC50 ≤ 25 nM in H1048 cells) potencies , Wee1-IN-6 is an effective chemical probe for investigating the cellular consequences of Wee1 kinase inhibition. Its use in well-characterized cell lines can generate robust, quantitative data on DNA damage response, cell cycle checkpoint abrogation, and synthetic lethality interactions. This is essential for building a scientific foundation for new therapeutic hypotheses in cancer research.

Comparative Studies with Other Wee1/PKMYT1 Inhibitors

Wee1-IN-6's specific profile—notably its distinct biochemical potency compared to Adavosertib or Azenosertib [1]—makes it an invaluable tool for comparative pharmacological studies. Researchers can use it to dissect the relationship between compound structure, potency, selectivity, and resulting biological effects, contributing to a more nuanced understanding of the target class and guiding the rational design of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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